Lipophilicity Advantage: 1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole Matched Pair
The 1,3,4-oxadiazole core of the target compound confers a substantial lipophilicity reduction relative to the 1,2,4-oxadiazole regioisomer. In a systematic matched-pair analysis across the AstraZeneca compound collection, Boström et al. demonstrated that 'in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D), as compared to its isomeric partner' [1]. This class-level finding is corroborated at the compound level: the target compound (1,3,4-oxadiazole) exhibits a calculated LogP of 1.411 (LogD at pH 7.4 = 1.739) [2], while its direct 1,2,4 regioisomeric counterpart, 3-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole (CAS 119738-10-2, same molecular formula C₈H₁₃ClN₂O, MW 188.65), has an XLogP3-AA of 2.7, representing a difference of approximately 1.3 log units [3]. This order-of-magnitude lipophilicity gap directly impacts membrane permeability, off-target binding propensity, and metabolic clearance profile.
| Evidence Dimension | Lipophilicity (LogP / LogD) |
|---|---|
| Target Compound Data | LogP = 1.411; LogD (pH 7.4) = 1.739 (calculated, ChemBase) |
| Comparator Or Baseline | 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole (CAS 119738-10-2): XLogP3-AA = 2.7 (PubChem computed); Class-level: 1,2,4-oxadiazole isomers show ~1 order of magnitude higher log D than 1,3,4 matched pairs (Boström et al., 2012) |
| Quantified Difference | ΔLogP ≈ 1.3 log units (target lower); class-level ~10-fold lower log D for 1,3,4 vs. 1,2,4 isomers |
| Conditions | Calculated LogP/XLogP3-AA values; class-level comparison from AstraZeneca internal matched-pair analysis, J. Med. Chem. 2012 |
Why This Matters
Lower lipophilicity directly translates to reduced hERG channel inhibition risk and improved aqueous solubility, making the 1,3,4-oxadiazole scaffold preferable for lead optimization when balancing potency with developability.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
- [2] ChemBase. 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole. ChemBase ID: 273168. LogP: 1.411; LogD (pH 7.4): 1.739. View Source
- [3] PubChem. 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole. CID 19764157. XLogP3-AA: 2.7. Accessed 2026-05-07. View Source
